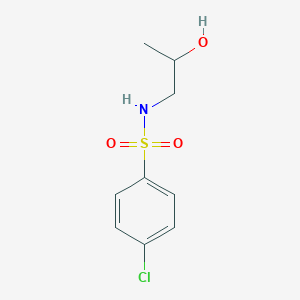

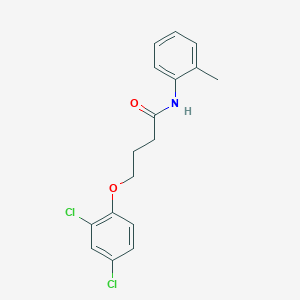

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

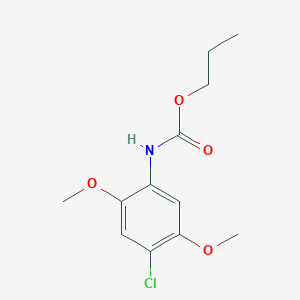

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (4-CNHPB) is a synthetic compound that has recently gained attention in scientific research due to its unique properties and potential applications. 4-CNHPB is a derivative of benzenesulfonamide and contains a chlorine atom attached to the nitrogen atom in the amide group. It has a molecular weight of 199.57 g/mol and a melting point of 127-129°C. 4-CNHPB is soluble in water and organic solvents, and is stable under normal laboratory and industrial conditions.

Aplicaciones Científicas De Investigación

Anticancer Agent Development

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It has shown inhibitory effects against carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Activity

The compound’s derivatives have been synthesized and evaluated for their antimicrobial properties. By targeting specific enzymes in microbial organisms, these derivatives can serve as a basis for developing new antimicrobial drugs .

Apoptosis Induction

One of the derivatives of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has been able to induce apoptosis in cancer cell lines. This is a critical pathway for cancer treatment as it leads to programmed cell death, preventing the proliferation of cancer cells .

Enzyme Inhibition Selectivity

Research has demonstrated that certain derivatives of this compound exhibit remarkable selectivity for CA IX over CA II. This specificity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its derivatives has been extensively studied to understand its interaction with biological targets. This information is vital for rational drug design and optimization .

Pharmacognosy

The compound’s role in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, is being explored. It could lead to the discovery of natural derivatives with similar or enhanced biological activities .

Propiedades

IUPAC Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXXRCMSJPLNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)